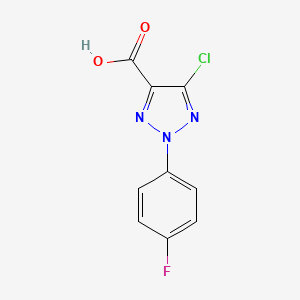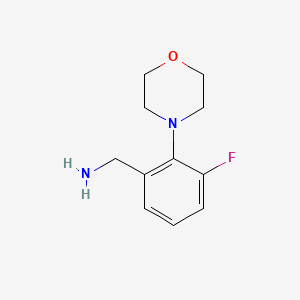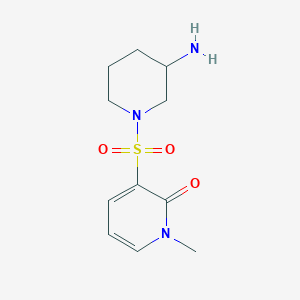
(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methanamine group and a 6-methylpyridin-3-ylmethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and piperidine.
Formation of Intermediate: The 6-methylpyridine is first converted to 6-methylpyridin-3-ylmethyl chloride through a chlorination reaction using thionyl chloride.
Nucleophilic Substitution: The 6-methylpyridin-3-ylmethyl chloride is then reacted with piperidine to form (6-methylpyridin-3-ylmethyl)piperidine.
Reductive Amination: Finally, the (6-methylpyridin-3-ylmethyl)piperidine undergoes reductive amination with formaldehyde and ammonium formate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any potential carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridine ring, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Applications De Recherche Scientifique
(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-((6-Ethylpyridin-3-yl)methyl)piperidin-4-yl)methanamine
- (1-((6-Fluoropyridin-3-yl)methyl)piperidin-4-yl)methanamine
- (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine
Uniqueness
(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its binding affinity and selectivity towards specific receptors. This structural feature may also affect its pharmacokinetic and pharmacodynamic properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C13H21N3 |
|---|---|
Poids moléculaire |
219.33 g/mol |
Nom IUPAC |
[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H21N3/c1-11-2-3-13(9-15-11)10-16-6-4-12(8-14)5-7-16/h2-3,9,12H,4-8,10,14H2,1H3 |
Clé InChI |
FPBUABMSWMVKMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)CN2CCC(CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11785602.png)


![3-Amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11785626.png)


![3-Hydroxy-2,3-dimethylbutan-2-yl 4-(3-(((furan-2-ylmethyl)amino)methyl)phenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11785648.png)
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11785654.png)
![3-Methyl-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11785657.png)


